KN-92 磷酸盐

描述

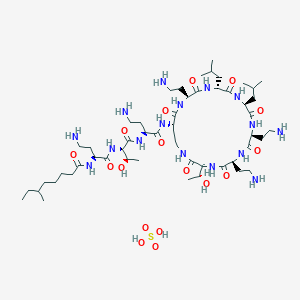

KN-92 phosphate is an inactive derivative of KN-93 . It does not have CaM kinase inhibitory activity and is intended to be used as a control compound in studies designed to elucidate the antagonist activities of KN-93 .

Physical And Chemical Properties Analysis

KN-92 phosphate appears as a solid . It has a molecular weight of 554.98 . It is soluble in DMSO (≥25 mg/mL) and ethanol (≥43.1 mg/mL with gentle warming), but insoluble in water .科学研究应用

- KN-92 phosphate is an inactive analog of KN-93, a well-known CaMKII inhibitor. Researchers often use KN-92 as a negative control for KN-93 experiments .

- Under specific conditions (low potassium, low magnesium Tyrode’s solution perfusion, and slow frequency electrical stimulation), KN-92 reduces the incidence of EADs in cardiac myocytes .

- KN-92 acts as a potassium channel blocker in vitro, affecting channels like K_v1.2, K_v1.4, K_v1.5, K_v2.1, K_v3.2, and hERG .

- Recent research suggests that KN-92 may influence microglial maturation through the BAX-Notch axis in brain tissue .

Calcium/Calmodulin-Dependent Kinase II (CaMKII) Inhibition

Voltage-Gated Potassium Channels (Kv Channels)

Early After-Depolarizations (EADs) in Cardiac Cells

Potassium Channel Blockade

Brain Milieu and Microglial Maturation

Cardiac Hypertrophy and Ion Currents

作用机制

Target of Action

KN-92 phosphate is an inactive analog of the Ca2+/calmodulin-dependent kinase II (CaMKII) inhibitor KN-93 . It is often used as a negative control for KN-93 . The primary target of KN-92 phosphate is the CaMKII .

Mode of Action

Instead, it has been found to significantly reduce the sustained current amplitudes at the end of the 5-s depolarizing pulses of a wide range of Kv channels such as Kv1.5 and Kv1.2 .

Biochemical Pathways

It is known to interact with kv channels, which play a crucial role in the repolarization phase of the action potential in neurons and muscle cells .

Pharmacokinetics

Result of Action

The molecular and cellular effects of KN-92 phosphate are primarily observed in its interaction with Kv channels. It reduces the sustained current amplitudes at the end of the 5-s depolarizing pulses of Kv channels .

Action Environment

It is known that the compound should be stored at -20°c and is stable for several months when stored as a stock solution in dmso .

安全和危害

属性

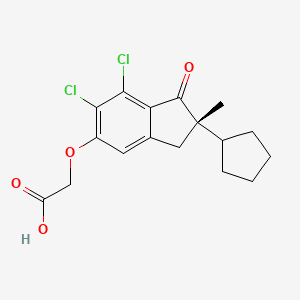

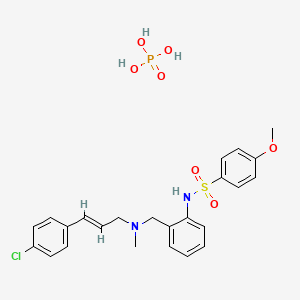

IUPAC Name |

N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O3S.H3O4P/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23;1-5(2,3)4/h3-16,26H,17-18H2,1-2H3;(H3,1,2,3,4)/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQHWVVDNMJDEQ-IPZCTEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN2O7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585194 | |

| Record name | Phosphoric acid--N-[2-({[(2E)-3-(4-chlorophenyl)prop-2-en-1-yl](methyl)amino}methyl)phenyl]-4-methoxybenzene-1-sulfonamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

KN-92 phosphate | |

CAS RN |

1135280-28-2 | |

| Record name | Phosphoric acid--N-[2-({[(2E)-3-(4-chlorophenyl)prop-2-en-1-yl](methyl)amino}methyl)phenyl]-4-methoxybenzene-1-sulfonamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

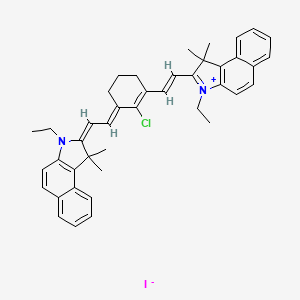

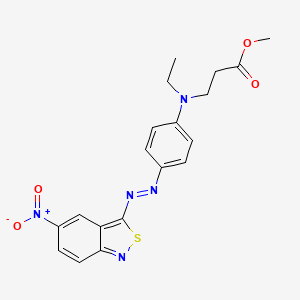

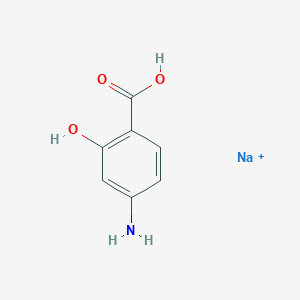

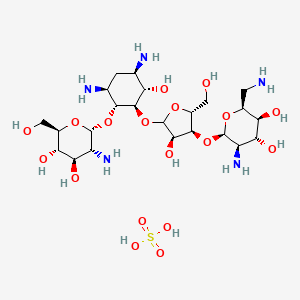

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL](/img/structure/B1663505.png)

![6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate](/img/structure/B1663513.png)

![methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663519.png)